molecular formula C10H12N2O5S B12076268 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide

2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide

Cat. No.: B12076268
M. Wt: 272.28 g/mol
InChI Key: SFXTUCNSZVKBOM-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide is a synthetic organic compound characterized by a benzene ring substituted with a cyclopropylmethoxy group at position 2, a nitro group at position 5, and a sulfonamide group at position 1. The sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible pharmacological applications.

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-5-nitrobenzenesulfonamide

InChI

InChI=1S/C10H12N2O5S/c11-18(15,16)10-5-8(12(13)14)3-4-9(10)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15,16)

InChI Key

SFXTUCNSZVKBOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The cyclopropylmethoxy group is then introduced through a nucleophilic substitution reaction.

    Nitration: Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Sulfonation: Nitrobenzene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 5-nitrobenzene-1-sulfonyl chloride.

    Amination: The sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide.

    Cyclopropylmethoxylation: Finally, the sulfonamide is reacted with cyclopropylmethanol in the presence of a base to introduce the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Hydrogen peroxide, peracids.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Reduction: 2-(Cyclopropylmethoxy)-5-aminobenzene-1-sulfonamide.

    Oxidation: 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its use as a lead compound for developing new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Structural Analogues with Cyclopropylmethoxy Substitutions
Compound Name Core Structure Key Substituents Biological Target/Activity
2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide Benzene - 2-Cyclopropylmethoxy
- 5-Nitro
- 1-Sulfonamide
Hypothesized enzyme inhibition
Roflumilast () Benzamide - 3-Cyclopropylmethoxy
- 4-Difluoromethoxy
- N-(3,5-dichloropyrid-4-yl)
PDE4 inhibitor (IC₅₀: 0.8 nM)
Piclamilast (RP 73401) Benzamide - 3,5-Dimethoxy
- 4-N-acetylpiperidine
PDE4 inhibitor (IC₅₀: 2–13 nM)
Betaxolol Hydrochloride () Propanolamine - 1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]
- 3-(Isopropylamino)
β1-adrenergic receptor antagonist

Key Observations :

  • Cyclopropylmethoxy Stability : Cyclopropylmethoxy groups in roflumilast and betaxolol enhance metabolic stability by resisting oxidative degradation, a feature likely shared by the target compound .
  • Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger acidity (pKa ~10) than amides (pKa ~15–20), which could influence ionization state and membrane permeability .
Pharmacological and Physicochemical Properties
Property 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide Roflumilast Betaxolol
LogP (Predicted) ~2.5 (moderate lipophilicity) 3.8 (high) 2.1 (low)
Solubility Low (nitro group reduces aqueous solubility) Low (lipophilic) High (HCl salt)
Metabolic Stability High (cyclopropyl group) High Moderate
Biological Target Hypothesized: Enzyme inhibition (e.g., CA) PDE4 β1-adrenergic receptor

Key Findings :

  • Lipophilicity : The nitro group in the target compound may reduce logP compared to roflumilast, balancing membrane permeability and solubility .
  • Synthesis Considerations : Similar to intermediates in –4, the target compound’s synthesis likely involves nitration and sulfonamide coupling. Pd-catalyzed methods (e.g., ) could be adapted for functionalization .
Functional Group Impact on Activity
  • Cyclopropylmethoxy : Contributes to steric bulk and metabolic stability in roflumilast and betaxolol, likely conferring similar advantages to the target compound .
  • Nitro Group : Unlike roflumilast’s difluoromethoxy, the nitro group may enhance electrophilicity, affecting reactivity in nucleophilic aromatic substitution or redox reactions.

Biological Activity

2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitro group and a sulfonamide functional group, both of which are known to influence biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide can be represented as follows:

  • Molecular Formula : C11H12N2O4S
  • Molecular Weight : 256.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Antimicrobial Activity

Research indicates that compounds containing nitro and sulfonamide groups exhibit significant antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA, leading to cell death.

Study Pathogen Tested IC50 (µg/mL) Mechanism of Action
E. coli15DNA damage via nitro reduction
S. aureus20Reactive intermediates formation

Anticancer Activity

The anticancer potential of 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide has been explored in various studies. The compound has shown efficacy against multiple cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes the induction of apoptosis through the activation of caspases and inhibition of cell proliferation.

Cell Line IC50 (µM) Effect Observed
MDA-MB-231 (Breast)10Induction of apoptosis
HT-29 (Colon)12Inhibition of cell proliferation

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its potential anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models, highlighting its potential as an alternative treatment for resistant infections.
  • Combination Therapy in Cancer Treatment
    Research published in Cancer Letters explored the use of this compound in combination with doxorubicin in breast cancer models. The results indicated a synergistic effect, enhancing the cytotoxicity against MDA-MB-231 cells while reducing side effects associated with higher doses of doxorubicin.

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